molecular formula C20H17F3N2O3S B12383557 Nir-FP

Nir-FP

Cat. No.: B12383557
M. Wt: 422.4 g/mol
InChI Key: OYWSWWGOMJAIAB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Near-infrared fluorescent proteins (Nir-FP) are a class of proteins engineered from bacterial phytochrome photoreceptors. These proteins are invaluable for in vivo imaging due to their ability to absorb and emit light in the near-infrared spectrum, which allows for deep tissue penetration with minimal autofluorescence and scattering . This compound has become a crucial tool in various fields, including biology, medicine, and chemistry, for visualizing biological processes and structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nir-FP is typically synthesized through genetic engineering techniques. The process involves the insertion of genes encoding the desired protein into bacterial hosts, such as Escherichia coli, which then express the protein. The genes are often derived from bacterial phytochrome photoreceptors, which are known for their near-infrared light absorption properties .

Industrial Production Methods

For industrial-scale production, the genetically engineered bacteria are cultured in large bioreactors under controlled conditions to optimize protein yield. The proteins are then purified using techniques such as affinity chromatography, which exploits the specific binding properties of the protein to isolate it from other cellular components .

Chemical Reactions Analysis

Types of Reactions

Nir-FP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like cyanide ions. The reactions are typically carried out under mild conditions to preserve the protein’s structure and function .

Major Products

The major products of these reactions are often modified versions of the original protein, with changes in their fluorescence properties. For example, oxidation can lead to a shift in the emission spectrum, making the protein emit light at different wavelengths .

Scientific Research Applications

Nir-FP has a wide range of applications in scientific research:

Mechanism of Action

Nir-FP exerts its effects through its ability to absorb and emit near-infrared light. The protein binds to a chromophore, typically biliverdin, which is responsible for its fluorescence. Upon excitation by near-infrared light, the chromophore emits light at a longer wavelength, which can be detected using specialized imaging equipment. This process involves several molecular pathways, including energy transfer and electron excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nir-FP

This compound is unique due to its near-infrared emission, which allows for deeper tissue imaging with minimal background interference. This makes it particularly valuable for in vivo studies where deep tissue penetration is required .

Properties

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

[4-[(E)-2-[3-(dicyanomethylidene)-5,5-dimethylcyclohexen-1-yl]ethenyl]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C20H17F3N2O3S/c1-19(2)10-15(9-16(11-19)17(12-24)13-25)4-3-14-5-7-18(8-6-14)28-29(26,27)20(21,22)23/h3-9H,10-11H2,1-2H3/b4-3+

InChI Key

OYWSWWGOMJAIAB-ONEGZZNKSA-N

Isomeric SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C

Canonical SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.